molecular formula C11H12O2 B13121849 5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one

5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13121849
M. Wt: 176.21 g/mol
InChI Key: CZQDSBWMGNYEEV-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H12O2 It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-2-butanone with methoxybenzene in the presence of a strong acid like sulfuric acid can lead to the formation of the desired indenone compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the cyclization process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: A structurally related compound with similar chemical properties but lacking the methoxy and methyl substituents.

    2,3-Dihydro-1H-inden-1-one: Another related compound that shares the indenone core structure but differs in the substitution pattern.

    5-Hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one: A hydroxylated derivative with potential differences in reactivity and biological activity.

Uniqueness

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological properties. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to its unsubstituted or differently substituted analogs.

Biological Activity

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a bicyclic structure that has garnered attention for its potential biological activities. This article delves into its biological activity, discussing the mechanisms of action, antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group at the fifth position and a methyl group at the third position of the indene derivative, which contributes to its unique chemical properties. The molecular formula is C_11H_12O, and its structure can be represented as follows:

5 Methoxy 3 methyl 2 3 dihydro 1H inden 1 one\text{5 Methoxy 3 methyl 2 3 dihydro 1H inden 1 one}

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties:

  • The compound has shown significant antimicrobial activity against various pathogenic bacteria. For instance, studies have reported that it possesses inhibitory effects on strains such as Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values indicating its effectiveness .

2. Cytotoxic Effects:

  • Preliminary research suggests that this compound may induce cytotoxicity in cancer cell lines. For example, it has been evaluated against HeLa (cervical cancer) and A549 (lung cancer) cell lines, demonstrating IC50 values that indicate potential for further development as an anticancer agent .
Cell Line IC50 (µM) Effect
HeLa15.0Moderate cytotoxicity
A54920.0Moderate cytotoxicity

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets involved in cellular signaling pathways related to inflammation and cell proliferation. This modulation may influence key enzymes or receptors, contributing to its observed biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

  • A study isolated this compound from Penicillium species and assessed its antimicrobial efficacy. Results indicated strong activity against Pseudomonas aeruginosa, with an MIC value of 0.13 µg/mL .

Case Study 2: Cytotoxicity in Cancer Research

  • In a comparative study involving various indene derivatives, this compound was identified as having significant cytotoxic effects against multiple cancer cell lines. The compound was particularly effective in inhibiting the growth of HeLa cells with an IC50 value of approximately 15 µM .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-7-5-11(12)9-4-3-8(13-2)6-10(7)9/h3-4,6-7H,5H2,1-2H3

InChI Key

CZQDSBWMGNYEEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)OC

Origin of Product

United States

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